molecular formula C15H21NO4 B4302519 4-HYDROXY-3-(2-HYDROXYETHYL)-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE

4-HYDROXY-3-(2-HYDROXYETHYL)-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE

Cat. No.: B4302519
M. Wt: 279.33 g/mol
InChI Key: GAIQAKANDCYZFW-UHFFFAOYSA-N
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Description

4-HYDROXY-3-(2-HYDROXYETHYL)-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE is a complex organic compound with a unique structure that includes a hydroxyethyl group, a phenylethyl group, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-3-(2-HYDROXYETHYL)-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE typically involves multi-step organic reactions. One common method includes the reaction of a suitable oxazolidinone precursor with hydroxyethyl and phenylethyl reagents under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-3-(2-HYDROXYETHYL)-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenylethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of new compounds with different functional groups.

Scientific Research Applications

4-HYDROXY-3-(2-HYDROXYETHYL)-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-HYDROXY-3-(2-HYDROXYETHYL)-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets and pathways. The hydroxy and oxazolidinone groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The phenylethyl group may also play a role in modulating the compound’s overall properties and effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-HYDROXY-3-(2-HYDROXYETHYL)-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE include other oxazolidinone derivatives with different substituents, such as:

  • 4-hydroxy-3-(2-hydroxyethyl)-4,5-dimethyl-5-(2-methyl)-1,3-oxazolidin-2-one
  • 4-hydroxy-3-(2-hydroxyethyl)-4,5-dimethyl-5-(2-ethyl)-1,3-oxazolidin-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-hydroxy-3-(2-hydroxyethyl)-4,5-dimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-14(9-8-12-6-4-3-5-7-12)15(2,19)16(10-11-17)13(18)20-14/h3-7,17,19H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIQAKANDCYZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)O1)CCO)(C)O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-HYDROXY-3-(2-HYDROXYETHYL)-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 2
4-HYDROXY-3-(2-HYDROXYETHYL)-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 3
4-HYDROXY-3-(2-HYDROXYETHYL)-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 4
4-HYDROXY-3-(2-HYDROXYETHYL)-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 5
4-HYDROXY-3-(2-HYDROXYETHYL)-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 6
4-HYDROXY-3-(2-HYDROXYETHYL)-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE

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